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Compound of Interest

Compound Name: Cyanidin-3-o-rhamnoside chloride

CAS No.: 38533-30-1

Cat. No.: B1146043 Get Quote

Executive Summary: The "Rhamnose Barrier"
Cyanidin-3-O-rhamnoside (C3R) presents a unique pharmacokinetic profile distinct from its

glucoside counterpart (Cyanidin-3-O-glucoside, C3G). While C3G is readily hydrolyzed by

epithelial lactase-phlorizin hydrolase (LPH) or transported via SGLT1, C3R faces a metabolic

bottleneck defined here as the "Rhamnose Barrier."

Mammalian systems lack the endogenous

-L-rhamnosidase enzyme required to cleave the glycosidic bond in the small intestine.[1]
Consequently, C3R exhibits negligible proximal absorption and relies almost exclusively on
colonic microbiota for hydrolysis. This shifts the pharmacokinetic focus from the parent
compound (

h) to its microbial metabolites (

h), specifically protocatechuic acid (PCA) and phase II conjugates.

Physicochemical Profile
The "chloride" designation refers to the flavylium salt form used to stabilize the anthocyanin

against rapid degradation and color loss.
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Parameter Specification Technical Insight

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-

dihydroxy-3-

[(2S,3R,4R,5R,6S)-3,4,5-

trihydroxy-6-methyloxan-2-

yl]oxychromenylium;chloride

The aglycone is Cyanidin; the

sugar is ngcontent-ng-

c3932382896="" _nghost-ng-

c1874552323="" class="inline

ng-star-inserted">

-L-Rhamnose.[2]

Molecular Weight ~484.84 g/mol (Salt form)
Larger than aglycone, limiting

passive diffusion.

Solubility Water-soluble; Ethanol-soluble

High polarity prevents passive

transcellular diffusion without

transporters.

pH Stability

pH < 3.0: Stable Flavylium

Cation (Red)pH 4–6: Unstable

Carbinol Pseudobase

(Colorless)pH > 7: Chalcone

(Yellow/Degraded)

Critical Protocol: Biological

samples must be acidified

(e.g., 5% formic acid)

immediately upon collection to

prevent ring fission.

ADME Profile: Mechanisms of Action
Absorption: The Transporter Exclusion
Unlike glucosides, the rhamnose moiety does not fit the substrate pocket of SGLT1 (Sodium-

Glucose Linked Transporter 1), which is highly specific to glucose and galactose.

Small Intestine: C3R is poorly absorbed. It is not a substrate for LPH. Limited uptake may

occur via Bilitranslocase (active transport) or paracellular diffusion, but efficiency is <1%

compared to C3G.

Efflux: Any absorbed intact C3R is subject to rapid efflux via P-glycoprotein (P-gp) and

MRP2, returning it to the lumen.

Metabolism: The Microbiota Switch
The primary metabolic activation of C3R occurs in the colon.
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Hydrolysis: Gut bacteria (specifically Bifidobacterium and Lactobacillus strains) express

-L-rhamnosidase (EC 3.2.1.40).[1]

Reaction:

.

Ring Fission: The unstable cyanidin aglycone undergoes C-ring cleavage to form

Protocatechuic Acid (PCA) and Phloroglucinaldehyde (PGA).

Phase II Conjugation: Absorbed metabolites enter the liver via the portal vein and undergo

glucuronidation (UGT), sulfation (SULT), and methylation (COMT).

Visualization of Metabolic Pathway
The following diagram illustrates the differential fate of C3R compared to Glucosides.
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Caption: Metabolic pathway of Cyanidin-3-rhamnoside highlighting the colonic hydrolysis

bottleneck.

Pharmacokinetic Parameters
Due to the "Rhamnose Barrier," the pharmacokinetic profile is biphasic or delayed.

Parameter Value (Approx.) Physiological Context

(Parent) 0.5 – 1.0 h

Represents the minute fraction

(<0.1%) absorbed via

passive/paracellular routes.

(Parent) < 50 nmol/L

Extremely low bioavailability

compared to C3G (which can

reach >100 nmol/L).

(Metabolites) 6.0 – 12.0 h

Corresponds to colonic transit

time and microbial

fermentation.

(Metabolites) 500 – 2000 nmol/L
PCA and Hippuric acid are the

dominant circulating species.

Elimination 0.4 h (Parent)4–6 h

(Metabolites)

Parent compound is rapidly

cleared; metabolites persist

longer.

Key Research Finding: In human plasma, C3R is often undetectable or present only in trace

amounts unless specific encapsulation strategies (e.g., liposomes) are used to bypass the

stomach and enhance paracellular uptake.

Experimental Protocol: LC-MS/MS Quantification
To accurately assess C3R bioavailability, researchers must differentiate between the parent

compound and its metabolites.

Sample Preparation (Solid Phase Extraction)
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Objective: Remove proteins and concentrate anthocyanins while maintaining the flavylium

cation stability.

Collection: Collect blood into EDTA tubes. Centrifuge immediately (1500 x g, 10 min, 4°C).

Acidification: Mix Plasma (500 µL) with 5% Formic Acid (500 µL) to lower pH to < 2.0.

Crucial: Prevents degradation to chalcone.

SPE Loading: Condition Waters Oasis HLB cartridges with 1 mL Methanol followed by 1 mL

0.1% Formic Acid.

Wash: Load sample, wash with 1 mL 0.1% Formic Acid.[3]

Elution: Elute with 500 µL Methanol containing 0.1% Formic Acid.

Reconstitution: Evaporate under

and reconstitute in mobile phase (5% Acetonitrile/0.1% FA).

LC-MS/MS Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex QTRAP or Thermo TSQ).

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).

Analyte
Precursor Ion (

)

Product Ion (

)

Collision
Energy (eV)

Mechanism

Cyanidin-3-

Rhamnoside
433.1 287.0 (Cyanidin) 25

Loss of

Rhamnose (-146

Da)

Cyanidin

(Aglycone)
287.0 213.0 / 137.0 35

Ring

Fragmentation

Protocatechuic

Acid
153.0 109.0 20 Decarboxylation

Note: C3R is detected in Positive Ion Mode (
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), while phenolic acid metabolites (PCA) are often better detected in Negative Ion Mode (

).

Workflow Diagram
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Caption: Validated workflow for the extraction and quantification of C3R from biological

matrices.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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